Trk-IN-4 Demonstrates Superior Pan-Trk Inhibitory Potency in Cellular Assays Compared to Larotrectinib
Trk-IN-4 exhibits markedly greater potency against all three Trk isoforms in cell-based assays when compared to the clinically approved pan-Trk inhibitor larotrectinib. Specifically, Trk-IN-4 achieves cellular IC50 values of 1.9 nM (TrkA), 2.6 nM (TrkB), and 1.1 nM (TrkC) [1]. In contrast, larotrectinib's cellular IC50 values for wild-type TrkA, TrkB, and TrkC are reported as 23.5 nM, 36.5 nM, and 20.8 nM, respectively [2]. This represents an approximately 12- to 33-fold increase in potency for Trk-IN-4 across the family. Such a potency differential may be critical for achieving robust target engagement at lower, potentially better-tolerated concentrations in vivo.
| Evidence Dimension | Cellular IC50 (nM) for TrkA, TrkB, TrkC inhibition |
|---|---|
| Target Compound Data | TrkA: 1.9 nM; TrkB: 2.6 nM; TrkC: 1.1 nM |
| Comparator Or Baseline | Larotrectinib: TrkA: 23.5 nM; TrkB: 36.5 nM; TrkC: 20.8 nM |
| Quantified Difference | TrkA: ~12-fold; TrkB: ~14-fold; TrkC: ~19-fold more potent |
| Conditions | Cell-based assays; specific cell lines and assay conditions may vary between studies |
Why This Matters
Higher cellular potency may enable lower compound usage per experiment, reducing cost and minimizing off-target effects at higher concentrations.
- [1] Bagal, S. K. et al. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. J. Med. Chem. 2018, 61, 6779-6800. View Source
- [2] Drilon, A. et al. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. N. Engl. J. Med. 2018, 378, 731-739. View Source
